2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine
CAS No.: 1221824-87-8
Cat. No.: VC3181628
Molecular Formula: C6H11N3
Molecular Weight: 125.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1221824-87-8 |
---|---|
Molecular Formula | C6H11N3 |
Molecular Weight | 125.17 g/mol |
IUPAC Name | 2-(1-methylpyrazol-3-yl)ethanamine |
Standard InChI | InChI=1S/C6H11N3/c1-9-5-3-6(8-9)2-4-7/h3,5H,2,4,7H2,1H3 |
Standard InChI Key | HVJSAASIIATSGA-UHFFFAOYSA-N |
SMILES | CN1C=CC(=N1)CCN |
Canonical SMILES | CN1C=CC(=N1)CCN |
Introduction
Chemical Structure and Properties
2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine features a methylated pyrazole ring with an ethylamine chain at the 3-position. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, with one nitrogen methylated (1-methyl-1H-pyrazol). The ethylamine chain (-CH₂CH₂NH₂) extends from the 3-position of the pyrazole ring, providing a primary amine functional group that can participate in various chemical reactions and biological interactions.
Physical and Chemical Properties
Based on the properties of related compounds, we can reasonably infer some of the physical and chemical characteristics of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine:
Property | Value |
---|---|
Molecular Formula | C₆H₁₁N₃ |
Molecular Weight | Approximately 125-130 g/mol |
Physical State | Likely a solid at room temperature |
Solubility | Likely soluble in polar organic solvents and water |
Functional Groups | Pyrazole ring, primary amine |
The compound's structure suggests it would have properties typical of amino-containing heterocycles, including hydrogen bonding capabilities through its amine group and potential for forming salts with acids .
Structural Comparison with Related Compounds
Several structurally related compounds have been identified in research, providing context for understanding 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine:
-
2-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}ethan-1-ol (CAS: 1856074-76-4) has a molecular weight of 155.20 and formula C₇H₁₃N₃O, featuring an additional hydroxyl group .
-
2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (CAS: 1483931-59-4) has a molecular weight of 141.174 and formula C₆H₁₁N₃O, with both amino and hydroxyl groups.
-
(R)-1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride (CAS: 2134096-81-2) has a molecular weight of 161.63 g/mol and formula C₆H₁₂ClN₃, representing the hydrochloride salt of a closely related compound.
Synthesis Methods
General Synthesis Approaches
The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine likely follows similar pathways to those used for structurally related pyrazole derivatives. Based on information about related compounds, several potential synthetic routes can be proposed:
From Pyrazole Precursors
One common approach would involve starting with a properly substituted 1-methyl-1H-pyrazole and extending the chain at the 3-position:
-
Preparation of 1-methyl-1H-pyrazole via methylation of pyrazole
-
Functionalization at the 3-position to introduce the ethylamine chain
-
Protection/deprotection strategies for the amine group during synthesis
Alternative Synthetic Routes
For similar pyrazole derivatives, synthesis methods typically involve:
-
Reaction of 1-methyl-1H-pyrazole with ethylene oxide under basic conditions, which could be adapted for the target compound
-
Reduction of corresponding nitrile or amide intermediates to form the primary amine
-
Catalytic hydrogenation of precursors containing nitrogen-containing functional groups
The synthesis of such compounds "requires careful control of reaction conditions such as temperature, pH, and concentration to optimize yield and purity". Characterization would typically employ techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity.
Research Findings and Future Directions
Current Research Status
-
Pyrazole derivatives have shown potential as enzyme inhibitors, including phosphodiesterase (PDE) inhibitors
-
Some pyrazole compounds have demonstrated "IC50 values from 0.001-0.1 mM" against specific enzyme targets
-
Research indicates that "modifications in the structure of pyrazole derivatives can lead" to altered biological activities and specificities
Analytical Methods
Characterization of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine would typically involve:
Analytical Technique | Information Provided |
---|---|
Nuclear Magnetic Resonance (NMR) | Structural confirmation, purity assessment |
Mass Spectrometry (MS) | Molecular weight verification, fragmentation pattern |
Infrared Spectroscopy (IR) | Functional group identification |
X-ray Crystallography | Three-dimensional structure (if crystalline) |
HPLC | Purity determination, isomer separation |
Structure-Activity Relationships
Effect of Structural Modifications
The biological activity of pyrazole derivatives can be significantly influenced by structural modifications:
-
N-methylation of the pyrazole ring, as in 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, can affect lipophilicity and binding properties
-
The position of substituents on the pyrazole ring (3- vs. 5-position) can alter activity profiles
-
Chain length between the pyrazole and amine groups impacts flexibility and binding characteristics
Research on related compounds suggests that "selectivity is dependent specifically on the presence of an N7-methyl-substituent" in certain biological systems, highlighting the importance of such specific structural features.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume